(S)-2-(2-(((Benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbobenzyloxy-sarcosyl-L-valine: is a chemical compound with the molecular formula C16H22N2O5 . It is a derivative of L-valine, an essential amino acid, and is often used in peptide synthesis and other biochemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Carbobenzyloxy-sarcosyl-L-valine can be synthesized through a multi-step process involving the protection of the amino group of L-valine with a carbobenzyloxy (Cbz) group. The general steps include:
- Dissolving L-valine in a suitable solvent.
- Adding a base such as sodium hydroxide to the solution.
- Introducing benzyl chloroformate to protect the amino group.
- Purifying the product through crystallization or chromatography .
Industrial Production Methods: In industrial settings, the synthesis of carbobenzyloxy-sarcosyl-L-valine follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Using large reactors for the initial reaction.
- Employing continuous extraction and purification systems.
- Utilizing advanced analytical techniques to monitor the reaction progress and product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Carbobenzyloxy-sarcosyl-L-valine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove the carbobenzyloxy group, yielding L-valine.
Substitution: The protected amino group can participate in substitution reactions to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are used to hydrolyze the carbobenzyloxy group.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents include sodium borohydride.
Major Products Formed:
Hydrolysis: L-valine and benzyl alcohol.
Substitution: Various N-substituted derivatives of L-valine.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
Carbobenzyloxy-sarcosyl-L-valine has several scientific research applications, including:
Peptide Synthesis: It is used as a protected amino acid in the synthesis of peptides and proteins.
Biochemical Research: The compound is used in studies involving enzyme-substrate interactions and protein folding.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industrial Applications: The compound is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of carbobenzyloxy-sarcosyl-L-valine involves its role as a protected amino acid. The carbobenzyloxy group protects the amino group of L-valine during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups. The protected amino group can later be deprotected under specific conditions to yield the desired product .
Vergleich Mit ähnlichen Verbindungen
Carbobenzyloxy-L-valine: Similar in structure but lacks the sarcosyl group.
Carbobenzyloxy-L-alanine: Another protected amino acid with a different side chain.
Carbobenzyloxy-L-leucine: Similar in structure but with a different side chain.
Uniqueness: Carbobenzyloxy-sarcosyl-L-valine is unique due to the presence of both the carbobenzyloxy and sarcosyl groups. This combination provides specific properties that are useful in peptide synthesis and other biochemical applications. The sarcosyl group adds additional functionality, making it distinct from other protected amino acids .
Eigenschaften
Molekularformel |
C16H22N2O5 |
---|---|
Molekulargewicht |
322.36 g/mol |
IUPAC-Name |
(2S)-3-methyl-2-[[2-[methyl(phenylmethoxycarbonyl)amino]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C16H22N2O5/c1-11(2)14(15(20)21)17-13(19)9-18(3)16(22)23-10-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3,(H,17,19)(H,20,21)/t14-/m0/s1 |
InChI-Schlüssel |
XCUDDGWXYCDJGM-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CN(C)C(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)CN(C)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.